A Technical Guide to 17:0-14:1 PE-d5: An Internal Standard for Quantitative Lipidomics
A Technical Guide to 17:0-14:1 PE-d5: An Internal Standard for Quantitative Lipidomics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 17:0-14:1 PE-d5, a deuterated phosphatidylethanolamine (B1630911) used as an internal standard in mass spectrometry-based lipidomics. This document outlines its chemical properties, its role in quantitative analysis, detailed experimental protocols, and its relevance in cellular signaling pathways.
Introduction to 17:0-14:1 PE-d5
1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phosphoethanolamine-d5 (17:0-14:1 PE-d5) is a synthetic, stable isotope-labeled phospholipid. Its chemical structure consists of a glycerol (B35011) backbone esterified with a saturated fatty acid (heptadecanoic acid, 17:0) at the sn-1 position, a monounsaturated fatty acid (myristoleic acid, 14:1) at the sn-2 position, and a phosphoethanolamine headgroup. The "d5" designation indicates that five hydrogen atoms on the glycerol backbone have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the accurate quantification of endogenous phosphatidylethanolamine (PE) species in complex biological samples.
The use of deuterated standards is a cornerstone of precise and accurate lipid quantification in mass spectrometry.[1] By introducing a known amount of the deuterated standard into a sample at the beginning of the workflow, it co-elutes with the endogenous analyte and experiences similar ionization and fragmentation, allowing for correction of sample loss during preparation and variations in instrument response.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 17:0-14:1 PE-d5 is presented in the table below.
| Property | Value | Reference |
| Systematic Name | 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phosphoethanolamine-d5 | [3] |
| Molecular Formula | C₃₆H₆₅D₅NO₈P | [3] |
| Molecular Weight | 680.96 g/mol | [3] |
| Exact Mass | 680.52 Da | [3] |
| CAS Number | 2342575-78-2 | [3] |
| Purity | >99% | [3] |
| Storage Temperature | -20°C | [3] |
Application in Quantitative Lipidomics: Experimental Workflow
The following section details a general workflow for the quantitative analysis of phosphatidylethanolamines in biological samples using 17:0-14:1 PE-d5 as an internal standard.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the extraction and analysis of phosphatidylethanolamines from plasma samples.
Materials:
-
17:0-14:1 PE-d5 internal standard solution (e.g., 1 mg/mL in methanol)
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Isopropanol (IPA), LC-MS grade
Procedure:
-
Sample Preparation and Spiking:
-
Thaw plasma samples on ice.
-
To 25 µL of plasma in a glass tube, add 34 µL of the internal standard mix containing 17:0-14:1 PE-d5. The final concentration of the internal standard in the analysis vial should be optimized for your instrument, but a starting point is 150 ng/mL.[4]
-
Vortex the mixture briefly.
-
-
Lipid Extraction (MTBE Method):
-
Add 231 µL of methanol to the sample and vortex.
-
Add 770 µL of MTBE.
-
Incubate the mixture on an orbital shaker for 1 hour at room temperature.[5]
-
Add 192.5 µL of water to induce phase separation.
-
Incubate for 10 minutes at room temperature.
-
Centrifuge at 15,800 x g for 10 minutes.[5]
-
Carefully transfer the upper organic phase to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in 50 µL of a 1:1 (v/v) mixture of acetonitrile and water for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is suitable for separating PE species.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile/isopropanol (10:90) with 10 mM ammonium formate and 0.1% formic acid.[6]
-
A gradient elution from a lower to a higher percentage of mobile phase B is typically used.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode for PE analysis.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
-
Quantitative Data for 17:0-14:1 PE-d5:
| Parameter | Value |
| Precursor Ion (Q1) [M+H]⁺ | 681.5 m/z |
| Product Ion (Q3) | 540.5 m/z (Neutral Loss of 141 Da) |
| Collision Energy (CE) | 20-30 eV (instrument dependent) |
| Declustering Potential (DP) | 80-100 V (instrument dependent) |
Note: The optimal CE and DP values should be determined empirically on the specific mass spectrometer being used.
Role in Cellular Signaling: Phospholipase C Pathway
Phosphatidylethanolamine is not only a structural component of cell membranes but also a key player in cellular signaling. One of its crucial roles is as a precursor to the second messenger diacylglycerol (DAG). The Phospholipase C (PLC) family of enzymes catalyzes the hydrolysis of phospholipids (B1166683), including PE, to generate DAG.[7][8]
The generation of DAG from PE and other phospholipids initiates a cascade of downstream signaling events, primarily through the activation of Protein Kinase C (PKC).[9] PKC, in turn, phosphorylates a multitude of target proteins, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis. The accurate quantification of PE species using internal standards like 17:0-14:1 PE-d5 is therefore crucial for understanding the dynamics of this and other lipid-mediated signaling pathways in both healthy and diseased states.
Synthesis of Asymmetric Deuterated Phospholipids
The synthesis of asymmetrically acylated and isotopically labeled phospholipids like 17:0-14:1 PE-d5 is a multi-step process. A plausible synthetic route is outlined below, which involves the sequential esterification of a deuterated glycerol backbone.
This synthetic approach allows for the precise placement of different fatty acyl chains at the sn-1 and sn-2 positions of the deuterated glycerol backbone, resulting in a well-defined internal standard for lipidomics research.[10]
Conclusion
17:0-14:1 PE-d5 is an indispensable tool for researchers in the field of lipidomics. Its well-defined chemical structure and isotopic labeling enable the accurate and precise quantification of phosphatidylethanolamine species in complex biological matrices. The application of this internal standard, in conjunction with robust experimental protocols and advanced mass spectrometry techniques, facilitates a deeper understanding of the critical roles of phospholipids in cellular function and disease pathogenesis.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. escholarship.org [escholarship.org]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Lipidomics and Transcriptomics in Neurological Diseases [jove.com]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. apo.ansto.gov.au [apo.ansto.gov.au]
- 7. Signal Transduction Pathways: Phospholipids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 8. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Documents download module [ec.europa.eu]
- 10. Synthesis of perdeuterated and selectively deuterated phospholipids and lipids for neutron applications [apo.ansto.gov.au]
